![molecular formula C29H25ClN4O3S3 B2970933 N-(3-chloro-4-methylphenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 422306-77-2](/img/structure/B2970933.png)
N-(3-chloro-4-methylphenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H25ClN4O3S3 and its molecular weight is 609.17. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
One of the primary scientific research applications of compounds structurally related to N-(3-chloro-4-methylphenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is their potential antitumor activity. Studies have synthesized and evaluated the antitumor efficacy of various thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds demonstrated significant anticancer properties against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The anticancer activity of these compounds was found to be comparable to that of the known chemotherapy drug doxorubicin, highlighting their potential as therapeutic agents in oncology (Hafez & El-Gazzar, 2017).
Enzyme Inactivation for Cardiovascular Disease Treatment
Another application is in the development of enzyme inactivators for treating cardiovascular diseases. For instance, the compound PF-06282999, a thiouracil derivative structurally related to the chemical , has been investigated as an irreversible inactivator of the human myeloperoxidase enzyme. This compound showed potential for treating cardiovascular diseases by inducing the CYP3A4 enzyme in human hepatocytes, mediated by the pregnane X receptor (PXR). The research aimed at understanding the biochemical mechanisms underlying the CYP3A4 induction to identify compounds with minimal activation and induction liability, which is crucial for cardiovascular therapeutics (Moscovitz et al., 2018).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClN4O3S3/c1-18-12-13-20(16-21(18)30)31-24(35)17-39-28-32-26-25(27(36)34(28)22-10-6-7-11-23(22)37-2)40-29(38)33(26)15-14-19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRBWDPBTZYCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC(=S)N3CCC5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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